molecular formula C19H17N3O3S B3682634 3-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE

3-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE

Cat. No.: B3682634
M. Wt: 367.4 g/mol
InChI Key: JUUMKDMNKSNQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a thiazole ring, a benzamide group, and a phenoxyacetamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring and the phenoxyacetamido group. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The phenoxyacetamido group can be prepared by reacting 2-methylphenol with chloroacetic acid, followed by amination with ammonia or an amine .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring and the phenoxyacetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring and the phenoxyacetamido group.

    Reduction: Reduced forms of the benzamide and thiazole ring.

    Substitution: Substituted thiazole and phenoxyacetamido derivatives.

Scientific Research Applications

3-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The phenoxyacetamido group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its combination of a thiazole ring, a benzamide group, and a phenoxyacetamido moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[[2-(2-methylphenoxy)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-5-2-3-8-16(13)25-12-17(23)21-15-7-4-6-14(11-15)18(24)22-19-20-9-10-26-19/h2-11H,12H2,1H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUMKDMNKSNQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
3-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.